(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. It is characterized by its specific stereochemistry and functional groups, which contribute to its biological activities. This compound is often classified as a pyrrolidine derivative, which are known for their diverse applications in pharmaceuticals and organic synthesis.
The compound can be sourced from various chemical suppliers and has been documented in several chemical databases, including PubChem and Chemsrc. Its Chemical Abstracts Service number is 1381928-71-7, which aids in its identification across different platforms.
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride falls under the category of pyrrolidine derivatives, which are cyclic organic compounds containing a five-membered ring with one nitrogen atom. These derivatives are often explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
The synthesis of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and the presence of solvents to ensure high yields and purity of the final product.
The molecular structure of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride can be represented as follows:
The compound's structural data can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | C10H12ClF |
Molecular Weight | 201.66 g/mol |
InChI | InChI=1S/C10H12ClF/c11-9-7-5-3-1-2-4-6(12)8(9)10/h1-5H,6H2,(HCl) |
Canonical SMILES | C1CCN(C1)C(C2=CC=C(C=C2Cl)F)=C |
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride can participate in various chemical reactions typical for pyrrolidine derivatives:
These reactions often require specific catalysts or reaction conditions to optimize yields and selectivity.
The mechanism of action for (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Its structural features suggest potential activity at serotonin receptors or other neurochemical pathways.
Research indicates that similar pyrrolidine derivatives may exhibit properties such as:
The physical properties of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride include:
Chemical properties include:
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride has potential applications in various scientific fields:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: